6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol
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Overview
Description
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol typically involves the following steps:
Starting Material: The synthesis begins with 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine.
Reaction with Aldehydes: The starting material is reacted with aldehydes, malononitrile, and/or ethyl cyanoacetate under specific conditions to form the desired compound.
Cyclization: The intermediate products undergo cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Disulfides or sulfonic acids.
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for treating tuberculosis.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their function.
Pathways Involved: It interferes with the metabolic pathways of bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid .
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides .
Uniqueness
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H6Cl2N2S |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol |
InChI |
InChI=1S/C8H6Cl2N2S/c1-4-8(13)12-3-5(9)2-6(10)7(12)11-4/h2-3,13H,1H3 |
InChI Key |
MURXCWJPRBOQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Cl)Cl)S |
Origin of Product |
United States |
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